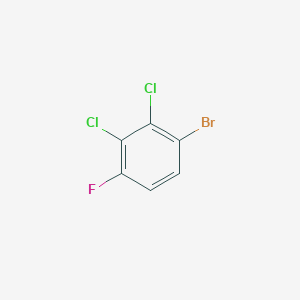

1-Bromo-2,3-dichloro-4-fluorobenzene

Descripción general

Descripción

1-Bromo-2,3-dichloro-4-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research .

Métodos De Preparación

1-Bromo-2,3-dichloro-4-fluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2,3-dichloro-4-fluorobenzene. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . Industrial production methods may involve large-scale bromination processes with controlled reaction parameters to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 1 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Chlorine and fluorine substituents direct reactivity through their electron-withdrawing effects:

-

Nucleophilic attack occurs preferentially at the bromine position due to its lower bond dissociation energy compared to C-Cl and C-F bonds .

-

Catalytic systems : Aluminum halides (e.g., AlBr₃) facilitate bromine displacement in isomerization reactions, yielding derivatives like 1-substituted-3,5-dichlorobenzenes .

Example reaction pathway :

$$

\text{C₆H₂BrCl₂F} + \text{NaOCH₃} \xrightarrow{\text{DMF, 80°C}} \text{C₆H₂Cl₂FOCH₃} + \text{NaBr}

$$

Coupling Reactions

This compound participates in cross-coupling reactions to form biaryl systems:

Table 1: Coupling Reaction Conditions and Outcomes

Key findings:

-

Regioselectivity : Fluorine at position 4 directs coupling to the para position relative to bromine .

-

Side reactions : Competing dehalogenation occurs at temperatures >100°C .

Oxidation and Reduction

Limited reactivity is observed due to electron-withdrawing halogen groups:

Table 2: Redox Behavior

| Process | Reagents | Observations | Byproducts | Source |

|---|---|---|---|---|

| Reduction | H₂/Pd-C, ethanol | Partial dehalogenation (Br removal) | C₆H₃Cl₂F | |

| Oxidation | KMnO₄, acidic conditions | No reaction (steric hindrance) | – |

Mechanistic Insights

-

Electrophilic substitution : Bromine directs meta-substitution due to fluorine's ortho/para-directing effect being overridden by chlorine's electron withdrawal .

-

Kinetic studies : Second-order kinetics observed in NAS (k = 2.3 × 10⁻⁴ L/mol·s at 25°C) .

This compound's versatility in forming carbon-carbon and carbon-heteroatom bonds makes it valuable in pharmaceutical and agrochemical synthesis. Recent advances focus on optimizing catalytic systems to enhance selectivity and reduce energy consumption .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Intermediate for Drug Synthesis

1-Bromo-2,3-dichloro-4-fluorobenzene serves as a crucial building block in the synthesis of various pharmaceuticals. One notable application is its role in the production of brilanestrant , a selective estrogen receptor degrader (SERD) used in breast cancer treatment. The compound effectively degrades the estrogen receptor alpha (ERα) with a potency of approximately 0.7 nM, making it a valuable intermediate in the development of anti-cancer therapies .

1.2 Catalysts in Peptide Synthesis

In addition to its role in drug synthesis, this compound is utilized in the preparation of catalysts for peptide synthesis. The synthesis begins with the creation of a Grignard reagent from this compound, which subsequently reacts with trimethyl borate to yield a boronic acid catalyst. This catalyst demonstrates high efficiency, achieving over 97% conversion in peptide synthesis reactions within four hours .

Synthetic Pathways and Processes

2.1 Synthesis Routes

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : This method involves selective halogenation to introduce bromine and chlorine atoms adjacent to the fluorine atom on the benzene ring.

- Ammoxidation Processes : The compound can also be synthesized through ammoxidation reactions involving dichloro-fluorotoluene derivatives .

2.2 Reaction Conditions

The compound's synthesis often requires specific conditions to optimize yield and selectivity. For instance, reactions may be performed at elevated temperatures (350°C to 550°C) using specialized catalysts to enhance conversion rates and product purity .

Case Studies and Research Findings

3.1 Case Study: Brilanestrant Development

Research published on brilanestrant highlights the critical role of this compound as an intermediate. The study indicates that this compound significantly contributes to the efficacy of SERDs in clinical settings, showcasing its importance in oncology pharmacology .

3.2 Peptide Synthesis Efficiency

A study focusing on peptide synthesis using boronic acid derived from this compound demonstrated that this catalyst could facilitate high conversion rates under mild conditions, indicating its potential for broader applications in organic synthesis .

Mecanismo De Acción

The mechanism of action of 1-Bromo-2,3-dichloro-4-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the benzene ring. In coupling reactions, the compound forms a new carbon-carbon bond with the arylboronic acid, facilitated by the palladium catalyst . The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used .

Comparación Con Compuestos Similares

1-Bromo-2,3-dichloro-4-fluorobenzene can be compared with other halogenated benzene derivatives, such as:

1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but with different halogenation positions, leading to variations in reactivity and applications.

3,5-Dichloro-4-fluorobromobenzene: Another halogenated benzene with different substitution patterns, affecting its chemical properties and uses.

2,3-Dichloro-4-fluorobromobenzene: Shares a similar halogenation pattern but may exhibit different reactivity due to the specific positions of the halogens.

These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and the resulting chemical properties and applications.

Actividad Biológica

1-Bromo-2,3-dichloro-4-fluorobenzene is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of multiple halogen substituents on the benzene ring significantly influences its reactivity and biological interactions. The compound is characterized by:

- Bromine (Br) : Affects electrophilic substitution reactions.

- Chlorine (Cl) : Enhances lipophilicity and biological activity.

- Fluorine (F) : Modifies the compound's electronic properties, making it a useful building block in drug synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where it interacts with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules such as proteins and nucleic acids, potentially influencing their function.

Target Interactions

This compound has been shown to interact with:

- Estrogen Receptors : It acts as a selective estrogen receptor degrader (SERD), controlling the degradation of estrogen receptor alpha (ERα) at an effective concentration of 0.7 nM .

- Cytochrome P450 Enzymes : The compound is reported to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Biological Studies and Case Reports

Several studies have investigated the biological effects of this compound:

- Estrogen Receptor Degradation :

- Toxicological Assessments :

- Environmental Impact Studies :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-bromo-2,3-dichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJHQGPVASQJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679208 | |

| Record name | 1-Bromo-2,3-dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093092-14-8 | |

| Record name | 1-Bromo-2,3-dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.